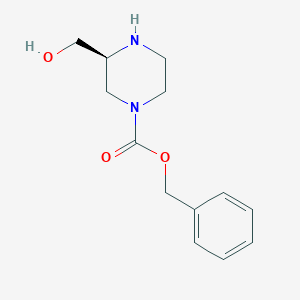
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 930837-02-8 . It has a molecular formula of C13H18N2O3 .
Molecular Structure Analysis
The InChI Code for “(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” has a molecular weight of 250.3 .Applications De Recherche Scientifique
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those similar to (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, have been clinically applied, primarily for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This review highlights the disposition, metabolism, and potential pharmacological actions of these metabolites (Caccia, 2007).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis (TB) treatment. The review summarizes findings leading to its development, including the identification of its target, DprE1, involved in mycobacterial cell wall synthesis. This highlights the potential therapeutic application of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine and its derivatives are significant in drug design, found in various drugs with therapeutic uses ranging from antipsychotic to anticancer and antiviral agents. This patent review describes the molecular designs of piperazine derivatives, showcasing their flexibility as a pharmacophore for the discovery of drug-like elements for various diseases (Rathi et al., 2016).
Anxiolytic-like Activity of Piperazine Derivative
A novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that modifications in the piperazine structure can lead to promising leads for anxiolytic drugs (Strub et al., 2016).
LC-MS/MS Investigation of Saracatinib Metabolism
Saracatinib, a drug with an N-methyl piperazine group, undergoes metabolism forming reactive intermediates. This study illustrates the importance of understanding the metabolism of compounds like (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate for identifying potential side effects and guiding the development of safer drugs (Attwa et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

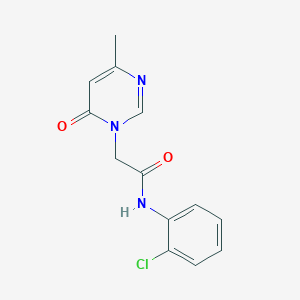

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)
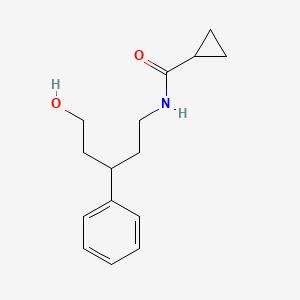
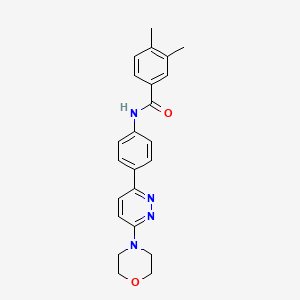
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)
![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)
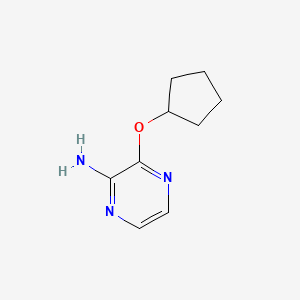
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)
![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)